(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a chromene-derived molecule featuring a bromine atom at position 6, a (2,4-difluorophenyl)imino group at position 2, and a carboxamide group substituted with a 1,3-thiazol-2-yl moiety at position 2. The (2Z) designation specifies the Z-configuration of the imino double bond, which influences its spatial arrangement and intermolecular interactions.
Properties
IUPAC Name |
6-bromo-2-(2,4-difluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrF2N3O2S/c20-11-1-4-16-10(7-11)8-13(17(26)25-19-23-5-6-28-19)18(27-16)24-15-3-2-12(21)9-14(15)22/h1-9H,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTMPUONHZEIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a novel synthetic derivative belonging to the class of chromene-based compounds. This article focuses on its biological activity, particularly its potential therapeutic applications in cancer treatment and enzyme inhibition.
Chemical Structure
The compound's structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of chromene derivatives, including those with thiazole moieties. Specifically, derivatives similar to the compound have shown promising results against various cancer cell lines.
- Cytotoxicity Against Cancer Cell Lines :
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7c | 2.70 | HEPG2 |
| 23g | 3.50 | HEPG2 |
| 18a | 4.90 | HEPG2 |
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition, particularly concerning acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.
- Acetylcholinesterase Inhibition :
Synthesis and Evaluation
Research has focused on synthesizing various derivatives of chromene and evaluating their biological activities:
- Study on Chromene Derivatives : A study synthesized multiple derivatives and assessed their cytotoxicity across different cancer cell lines.
- Findings : Among the tested compounds, those with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Chromene Derivatives
(a) (2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide
Key Differences :
- Substituent on imino group: The 4-phenoxyphenyl group replaces the 2,4-difluorophenyl group, introducing a bulkier, more lipophilic substituent.
- Carboxamide group : The thiazol-2-yl moiety in the target compound is absent here, replaced by a simpler amide group.
Implications : - The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability compared to the phenoxy group due to reduced susceptibility to oxidative degradation.
- The thiazole ring in the target compound may improve hydrogen-bonding capacity and target affinity compared to the unsubstituted amide .
(b) (2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Key Differences :
- Substituents: Methoxy groups on both the imino-phenyl and carboxamide-phenyl rings.
- Halogen absence: No bromine or fluorine atoms. Implications:
Heterocyclic Carboxamide Analogues
(a) 5-Bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide
Key Differences :
- Core structure : Benzamide instead of chromene.
- Substituents : Multiple chloro and naphthalene groups.
Implications : - The sulfonamide group introduces strong hydrogen-bonding capacity, unlike the thiazole in the target compound.
- The naphthalene moiety enhances hydrophobicity, which may reduce aqueous solubility compared to the target compound .
(b) Furo[2,3-b]pyridine-3-carboxamide Derivatives
Key Differences :
- Core structure : Furopyridine instead of chromene.
- Substituents : Fluorophenyl and trifluoroethyl groups.
Implications : - The fluorinated groups may improve blood-brain barrier penetration compared to the target compound.
- The furopyridine core could exhibit distinct electronic properties, affecting binding to enzymatic targets .
Crystallography and Validation
The structure of the target compound would require validation via X-ray crystallography, likely using SHELX programs (e.g., SHELXL for refinement), which are standard for small-molecule analysis . The Z-configuration of the imino group and hydrogen-bonding patterns (e.g., between the thiazole N and carboxamide NH) could be confirmed through this approach .
Data Tables
Table 1: Structural Comparison of Chromene Derivatives
Table 2: Functional Group Impact
| Group | Target Compound | Analogues | Functional Role |
|---|---|---|---|
| Bromine (position 6) | Present | Present in [5], absent in [8] | Enhances binding via halogen interactions |
| Thiazol-2-yl | Present | Absent in [5], replaced in [1], [7] | Hydrogen-bonding, π-stacking |
| Fluoro substituents | 2,4-Difluorophenyl | Absent in [5], [8]; present in [7] | Metabolic stability, polarity modulation |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
Chromene Core Formation : Cyclocondensation of substituted salicylaldehydes with activated methylene compounds (e.g., malononitrile or ethyl cyanoacetate) under basic conditions to form the chromene backbone .
Imino Group Introduction : Reaction of the chromene intermediate with 2,4-difluoroaniline in the presence of a dehydrating agent (e.g., acetic acid or PCl₃) to form the imino linkage .
Thiazole Carboxamide Coupling : Amidation using 1,3-thiazol-2-amine via coupling reagents like EDC/HOBt or direct reaction with activated acyl chlorides .
Key Characterization : Confirm regiochemistry and stereochemistry (Z-configuration) using ¹H/¹³C NMR, IR (C=O stretch ~1650–1700 cm⁻¹), and HRMS .
Advanced: How can reaction yields be optimized during the multi-step synthesis of this compound?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene/ethanol mixtures improve cyclization efficiency .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or iodine (I₂) to accelerate imino bond formation and reduce side reactions .
- Temperature Control : Reflux conditions (70–100°C) for cyclization steps, with lower temperatures (0–5°C) during sensitive amidation reactions to prevent racemization .
- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol to isolate high-purity product .
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the Z-configuration imino group (δ 8.5–9.5 ppm for ¹H; δ 150–160 ppm for ¹³C) and thiazole protons (δ 7.2–7.8 ppm) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1680 cm⁻¹) and imine (C=N stretch ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the bromine isotope signature .
Advanced: How can researchers resolve discrepancies in NMR data when confirming the Z-configuration of the imino group?
Answer:
- NOESY Experiments : Detect spatial proximity between the imino proton and adjacent chromene protons to distinguish Z/E isomers .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally analogous bromo-chromenone-thiazole hybrids .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated chemical shifts for Z/E conformers .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Anticancer Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, leveraging chromene derivatives' known antitumor activity .
- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or topoisomerases, given the thiazole moiety's role in ATP-binding site interactions .
Advanced: How can researchers address low solubility of the compound in biological assays?
Answer:
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the carboxamide nitrogen without altering core pharmacophores .
- Formulation Strategies : Use DMSO/PBS mixtures (<1% DMSO) or nanoemulsions to enhance aqueous solubility .
- Prodrug Design : Synthesize phosphate or acetylated prodrugs that hydrolyze in physiological conditions .
Basic: What computational tools are useful for predicting the compound's physicochemical properties?
Answer:
- Lipinski’s Rule of Five : SwissADME or Molinspiration to assess drug-likeness (logP, hydrogen bond donors/acceptors) .
- pKa Prediction : MarvinSketch or ACD/Labs to estimate ionization states affecting solubility and membrane permeability .
- Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .
Advanced: How can reaction byproducts be minimized during thiazole carboxamide coupling?
Answer:
- Activation of Carboxylic Acid : Use SOCl₂ or oxalyl chloride to generate acyl chlorides, reducing competing hydrolysis .
- Coupling Reagents : Replace EDC/HOBt with T3P (propylphosphonic anhydride) for higher efficiency and milder conditions .
- Workup Optimization : Quench reactions with ice-cold water to precipitate product and remove unreacted reagents via filtration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
